molecular formula C12H11BrO2 B3255304 1-Bromo-2,6-dimethoxynaphthalene CAS No. 25315-10-0

1-Bromo-2,6-dimethoxynaphthalene

Cat. No.: B3255304
CAS No.: 25315-10-0
M. Wt: 267.12 g/mol
InChI Key: ZEOWUHIABICBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 2 and 6 positions, and a bromine atom is substituted at the 1 position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,6-dimethoxynaphthalene can be synthesized through the bromination of 2,6-dimethoxynaphthalene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via electrophilic aromatic substitution, where the bromine molecule reacts with the aromatic ring of 2,6-dimethoxynaphthalene to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form 2,6-dimethoxynaphthalene.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as aluminum bromide (AlBr3) or iron(III) bromide (FeBr3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Substitution: Various substituted naphthalenes depending on the electrophile used.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2,6-dimethoxynaphthalene.

Scientific Research Applications

1-Bromo-2,6-dimethoxynaphthalene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-dimethoxynaphthalene involves its interaction with various molecular targetsThe methoxy groups influence the electron density of the aromatic ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxynaphthalene: Similar structure but with only one methoxy group.

    1-Bromo-2-methylnaphthalene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-Bromo-2,6-dimethoxynaphthalene is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2,6-dimethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOWUHIABICBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347511
Record name 1-Bromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25315-10-0
Record name 1-Bromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,6-dimethoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,6-dimethoxynaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,6-dimethoxynaphthalene
Reactant of Route 4
1-Bromo-2,6-dimethoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,6-dimethoxynaphthalene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,6-dimethoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.